N-(4-nitrophenyl)pyrrolidine-2-carboxamide
CAS No.: 108321-19-3
Cat. No.: VC21539651
Molecular Formula: C11H13N3O3
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108321-19-3 |
|---|---|
| Molecular Formula | C11H13N3O3 |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15) |
| Standard InChI Key | JWXPYNYNEUYKOW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
H-Pro-Pna Tfa is identified by several chemical designations in scientific literature. The compound's nomenclature reflects its chemical composition as a trifluoroacetate salt of proline p-nitroanilide.
| Parameter | Details |
|---|---|
| Primary Name | H-PRO-PNA TFA |
| Chemical Names | (S)-N-(4-Nitrophenyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate |
| Common Synonyms | L-Proline p-nitroanilide trifluoroacetate salt; Pro-pNA; P-pNA; H-L-Pro-pNA Trifluoracetate |
| CAS Registry Number | 108321-19-3 |
| Molecular Formula | C13H14F3N3O5 |
| Molecular Weight | 349.26 g/mol |
| InChIKey | KYRVEVYREUUAKH-PPHPATTJSA-N |
The compound consists of a proline residue attached to a p-nitroaniline group, with trifluoroacetic acid forming the salt component. This structure enables its function as a chromogenic substrate for specific enzymatic reactions involving proline-cleaving enzymes .
Physical and Chemical Properties
H-Pro-Pna Tfa possesses distinctive physical and chemical characteristics that make it suitable for laboratory applications in biochemical research.
| Property | Characteristics |
|---|---|
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in water and alcohol solvents |
| Storage Temperature | 2-8°C |
| Stability | Relatively stable when stored properly; may exhibit hygroscopic properties |
| Water Hazard Class (WGK Germany) | 3 (highly water-endangering) |
The compound's chromogenic properties derive from its p-nitroaniline group, which produces measurable color changes upon enzymatic cleavage, making it valuable for quantitative assays .
Biological Function and Applications
Role as Enzymatic Substrate
H-Pro-Pna Tfa serves principally as a chromogenic substrate for prolyl aminopeptidase, also known as proline iminopeptidase. This enzyme specifically catalyzes the cleavage of proline residues from the N-terminus of peptides. When the enzyme acts on H-Pro-Pna Tfa, it cleaves the bond between the proline moiety and the p-nitroaniline group .
The released p-nitroaniline produces a yellow color that can be measured spectrophotometrically, typically at wavelengths around 405 nm. This color change allows researchers to:
-
Detect the presence of prolyl aminopeptidase activity
-
Quantify enzyme concentrations
-
Determine reaction kinetics
-
Screen for enzyme inhibitors
This specific interaction makes H-Pro-Pna Tfa an invaluable tool in biochemical research focused on proline-specific peptidases .
Research Applications
The compound's utility extends across various research domains:
| Application Area | Description |
|---|---|
| Enzymatic Assays | Primary use as a colorimetric substrate for measuring prolyl aminopeptidase activity |
| Biochemical Studies | Investigation of enzyme mechanisms and structure-function relationships |
| Diagnostic Development | Potential applications in diagnostic assays where prolyl aminopeptidase activity serves as a biomarker |
| Pharmaceutical Research | Screening compound libraries for enzyme inhibitors as potential therapeutic agents |
Researchers utilize H-Pro-Pna Tfa in controlled laboratory conditions to gain insights into enzymatic processes involving proline cleavage, which has implications for understanding various biological pathways .
Structural Characteristics and Reactivity
Molecular Structure
The molecular structure of H-Pro-Pna Tfa consists of three primary components:
-
A proline residue (pyrrolidine-2-carboxylic acid)
-
A p-nitroaniline group (serving as the chromophore)
-
Trifluoroacetic acid (as the salt-forming counterion)
The proline component provides the specific recognition site for prolyl aminopeptidase, while the p-nitroaniline group enables colorimetric detection. The trifluoroacetate component influences the compound's solubility and stability characteristics .
Chemical Reactivity
The chemical reactivity of H-Pro-Pna Tfa centers primarily on its susceptibility to enzymatic hydrolysis. The amide bond connecting the proline residue to the p-nitroaniline group is selectively cleaved by prolyl aminopeptidase, releasing the chromogenic p-nitroaniline molecule.
This specific reactivity pattern makes the compound highly selective for prolyl aminopeptidase activity, with minimal cross-reactivity with other peptidases, ensuring reliable and specific assay results when used under appropriate conditions .
Synthesis and Production
Quality Control Parameters
Commercial preparations of H-Pro-Pna Tfa typically undergo rigorous quality control processes to ensure purity and performance in enzymatic assays.
| Quality Parameter | Assessment Method |
|---|---|
| Chemical Purity | High-performance liquid chromatography (HPLC), typically ≥99% |
| Identity Confirmation | Mass spectrometry (MS) |
| Structural Verification | Nuclear magnetic resonance (NMR) spectroscopy |
| Functional Activity | Enzymatic assay verification |
| Water Content | Karl Fischer titration |
These quality control measures ensure the reliability and reproducibility of research results when using H-Pro-Pna Tfa in biochemical applications .
| Storage Parameter | Recommendation |
|---|---|
| Temperature Range | 2-8°C (refrigerated conditions) |
| Container Type | Airtight, moisture-resistant container |
| Light Exposure | Protect from excessive light |
| Humidity Control | Store in a dry environment |
Adhering to these storage parameters helps prevent degradation and ensures consistent performance in enzymatic assays .
Comparative Analysis with Related Compounds
Relation to Other Chromogenic Substrates
H-Pro-Pna Tfa belongs to a broader family of p-nitroanilide substrates used in enzymatic assays. These compounds share the common structural feature of an amino acid or peptide linked to p-nitroaniline, each designed to target specific enzymes.
| Related Compound | Target Enzyme | Structural Difference |
|---|---|---|
| H-Pro-Pna Tfa | Prolyl aminopeptidase | Contains proline linked to p-nitroaniline |
| H-Ala-pNA | Alanine aminopeptidase | Contains alanine instead of proline |
| H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA | Complex proteases | Contains a hexapeptide sequence |
The specificity of each substrate derives from the amino acid or peptide portion, while the p-nitroaniline group provides the universal chromogenic detection mechanism .
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